
1-(4-Fluorophenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “1-(4-Fluorophenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea” consists of a fluorophenyl group, a methylsulfonyl group, a piperazinyl group, and an ethylurea group.
Aplicaciones Científicas De Investigación
Drug Design and Synthesis
This compound and its derivatives have been explored for their potential as hypoglycemic agents. In a study by Panchal et al. (2017), a series of substituted sulphonylureas/guanidine-based derivatives, including 1-(4-Substitutedbenzoyl)-3-(4-(2-oxo-2-(piperazin-1-yl)ethyl)phenylsulfonyl)urea, were synthesized and evaluated for their in vivo hypoglycemic activity. Docking studies and in vivo assays in alloxan-induced diabetic rats showed that some derivatives exhibited significant hypoglycemic activity, comparable to the reference drug glibenclamide. These findings suggest the potential of such compounds in the design of new anti-diabetic medications (Panchal, Sen, Navle, & Shah, 2017).
Pharmacological Research
The compound has been studied for its potential application in pharmacological research, particularly in the development of radiotracers for imaging studies. Haka et al. (1989) investigated aromatic nucleophilic substitution reactions with [18F]fluoride to synthesize [18F]GBR 13119, a potential radiotracer for dopamine uptake systems, demonstrating the utility of such compounds in the development of diagnostic tools for neurological disorders (Haka, Kilbourn, Watkins, & Toorongian, 1989).
Disease Treatment Research
Research by Patrick et al. (2016) synthesized novel amide and urea derivatives of thiazol-2-ethylamines, testing their activity against Trypanosoma brucei rhodesiense, the pathogen responsible for human African trypanosomiasis. The study identified several compounds, including urea analogues, that showed potent in vitro activity against the parasite, although in vivo efficacy in mice was limited due to poor metabolic stability. This research highlights the potential application of such compounds in developing treatments for parasitic diseases (Patrick, Wenzler, Yang, Weiser, Wang, Brun, & Tidwell, 2016).
Antifungal and Antimicrobial Activity
Compounds containing the 1-(4-Fluorophenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea moiety have also been investigated for their antifungal and antimicrobial properties. Mishra, Singh, and Wahab (2000) assessed the fungitoxic action of N(1)- and N(3)-(4-fluorophenyl) ureas against A. niger and F. oxysporum, finding that some derivatives exhibited significant antifungal activity. This suggests potential applications in agriculture and the treatment of fungal infections (Mishra, Singh, & Wahab, 2000).
Mecanismo De Acción
Direcciones Futuras
The compound “1-(4-Fluorophenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea” shows promise in the field of psychostimulant abuse treatment. In rats, it was effective in reducing the reinforcing effects of both cocaine and methamphetamine but did not exhibit psychostimulant behaviors itself . These results support further investigation of this compound as a potential treatment for psychostimulant use disorders .
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN4O3S/c1-23(21,22)19-10-8-18(9-11-19)7-6-16-14(20)17-13-4-2-12(15)3-5-13/h2-5H,6-11H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIPAZNWJVZFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCNC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

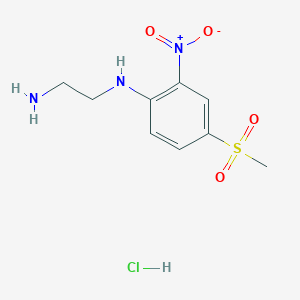
![4-[4-(2-Thienyl)-2-pyrimidinyl]benzenol](/img/structure/B2572304.png)


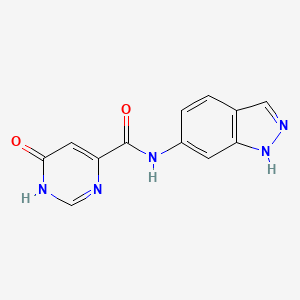
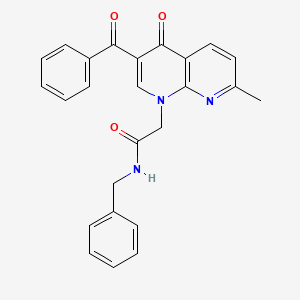
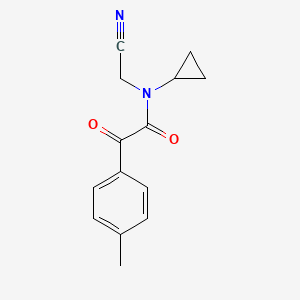
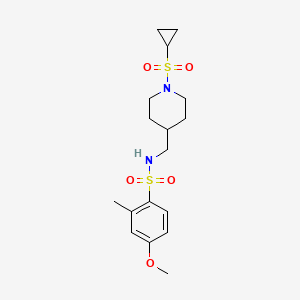
![3-cyclopentyl-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2572315.png)
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2572317.png)
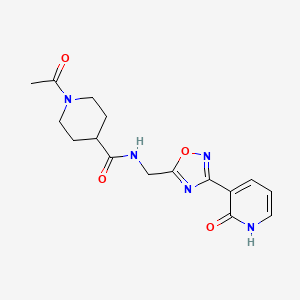
![Benzo[d][1,3]dioxol-5-yl(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2572320.png)
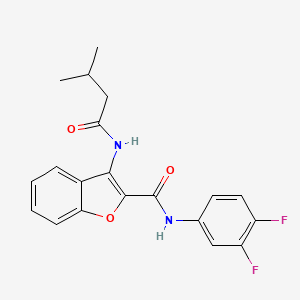
![3-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2572324.png)